molecular formula C18H24O2 B15137295 Estradiol-13C6

Estradiol-13C6

Cat. No.: B15137295
M. Wt: 278.34 g/mol
InChI Key: VOXZDWNPVJITMN-ZCVSQJKHSA-N
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Description

Significance of Stable Isotope Labeling in Biomedical Sciences

Stable isotope labeling has become an indispensable technique in the biomedical sciences, offering a safe and powerful way to investigate the intricate workings of biological systems. diagnosticsworldnews.com Unlike radioactive isotopes, stable isotopes are non-radioactive, which eliminates safety concerns and makes them suitable for a wide range of studies, including those involving human subjects. diagnosticsworldnews.com The core principle of this technology lies in the ability to distinguish between the labeled compound and its naturally occurring, unlabeled counterpart due to the mass difference. silantes.com

This distinction allows researchers to:

Trace Metabolic Pathways: Scientists can follow the journey of a labeled molecule as it is absorbed, distributed, metabolized, and excreted, providing a detailed picture of its metabolic fate. silantes.comsilantes.com

Enhance Detection Sensitivity: The unique mass of the labeled compound allows for highly sensitive and precise quantification using techniques like mass spectrometry. silantes.com

Elucidate Reaction Mechanisms: By tracking the isotopes through biochemical reactions, researchers can gain insights into the specific steps and transformations involved. diagnosticsworldnews.com

Improve Structural Analysis: Techniques like nuclear magnetic resonance (NMR) spectroscopy benefit from stable isotope labeling, which can enhance the resolution of molecular structures. silantes.com

Rationale for Carbon-13 Labeling in Estradiol (B170435) Research

The choice of carbon-13 for labeling estradiol is strategic. Carbon is a fundamental component of the estradiol molecule, and replacing some of its atoms with ¹³C creates a chemically identical but physically distinguishable version. medchemexpress.commedchemexpress.com This is crucial for several reasons:

Minimally Intrusive: Since ¹³C is a stable isotope of carbon, its incorporation does not significantly alter the chemical or biological properties of estradiol. spandidos-publications.com This ensures that the labeled molecule behaves in the same way as the natural hormone within a biological system.

Versatility in Analytical Techniques: Carbon-13 labeling is compatible with powerful analytical methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. sigmaaldrich.comresearchgate.net These techniques can readily differentiate between the ¹²C and ¹³C forms, allowing for precise tracking and quantification.

Distinguishing Synthetic from Endogenous Steroids: Research has shown that synthetic steroids, often derived from C3 plants, have a different ¹³C to ¹²C ratio compared to endogenous steroids, which reflect a diet of both C3 and C4 plants. mit.edu This isotopic difference can be exploited to differentiate between natural and externally introduced hormones.

Overview of Estradiol-13C6 Applications in Mechanistic and Quantitative Studies

The unique properties of this compound make it a cornerstone for both mechanistic and quantitative investigations into the role of estradiol in health and disease.

Mechanistic Studies:

In mechanistic studies, this compound helps to unravel the complex biological processes in which estradiol is involved. For instance, by using tandem mass spectrometry, researchers can study the fragmentation patterns of this compound. nih.gov This allows them to deduce the structure of its metabolites and understand the specific chemical transformations that occur during its breakdown. One study used collision-induced dissociation of this compound to investigate the structure of its product ions, providing insights into the fragmentation pathways of estrogens. nih.gov

Quantitative Studies:

Quantitative analysis is a major application of this compound, particularly in the field of clinical chemistry and endocrinology. It serves as an ideal internal standard for isotope dilution mass spectrometry, which is considered the gold standard for accurate hormone measurement. usgs.gov In this method, a known amount of this compound is added to a biological sample (like serum or water). usgs.govnih.gov By comparing the mass spectrometer's signal from the labeled estradiol to the unlabeled estradiol present in the sample, researchers can calculate the precise concentration of the natural hormone. usgs.gov This technique offers high accuracy and precision, which is crucial for understanding the relationship between estrogen levels and various physiological and pathological conditions. thermofisher.com For example, this methodology has been used to measure estrogen and its metabolites in serum to investigate their link to postmenopausal breast cancer risk. nih.gov

Table 1: Research Findings using this compound

Research Area Key Finding Analytical Technique Reference
Metabolite Identification The fragmentation pattern of this compound helped elucidate the structure of its product ions. Tandem Mass Spectrometry nih.gov
Quantitative Analysis This compound is used as an internal standard for the accurate measurement of estradiol in water samples. Solid-Phase Extraction, Gas Chromatography-Tandem Mass Spectrometry usgs.gov
Hormone Metabolism Studies Used as an internal standard to quantify 15 estrogens and their metabolites in serum for cancer research. Liquid Chromatography-Tandem Mass Spectrometry nih.gov
Clinical Research Enabled the development of highly sensitive assays for estradiol and estrone (B1671321) in human plasma. Liquid Chromatography-Tandem Mass Spectrometry thermofisher.com

Table 2: Compound Names Mentioned

Compound Name
Estradiol
This compound
Estrone
Estriol (B74026)
2-hydroxyestradiol (B1664083)
2-methoxyestradiol (B1684026)
Estrone-13,14,15,16,17,18-13C6
2-hydroxyestradiol-1,4,16,16,17-d5
2-methoxyestradiol-1,4,16,16,17-d5
Estriol-2,4,17-d3
16-epiestriol-2,4,16-d3
2-hydroxyestrone
2-methoxyestrone
2-hydroxyestrone-3-methyl ether
4-hydroxyestrone
4-methoxyestrone
4-methoxyestradiol
16α-hydroxyestrone
16-ketoestradiol
16-epiestriol
17-epiestriol
Testosterone (B1683101)
Carbon-13 enriched testosterone
Progesterone
Norethindrone acetate (B1210297)
Ethynylestradiol
[D4]-E2
[D1]-E2

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H24O2

Molecular Weight

278.34 g/mol

IUPAC Name

(8R,9S,13S,14S,17S)-13-(113C)methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t14-,15-,16+,17+,18+/m1/s1/i1+1,6+1,7+1,16+1,17+1,18+1

InChI Key

VOXZDWNPVJITMN-ZCVSQJKHSA-N

Isomeric SMILES

[13CH3][13C@]12CC[C@H]3[C@H]([13C@@H]1[13CH2][13CH2][13C@@H]2O)CCC4=C3C=CC(=C4)O

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O

Origin of Product

United States

Synthesis and Characterization of Estradiol 13c6 for Research Applications

Isotopic Labeling Strategies for Estradiol (B170435)

Isotopic labeling involves the replacement of one or more atoms in a molecule with their heavier, non-radioactive (stable) isotopes. For estradiol, the most common isotopes used are deuterium (B1214612) (²H) and carbon-13 (¹³C). lumiprobe.com These labeled analogs are ideal for isotope dilution mass spectrometry (IDMS), a powerful technique that enhances quantification accuracy by correcting for sample loss during preparation and for variations in instrument response. physiology.org

Deuterium (²H) Labeling: Deuterium-labeled estradiol, such as Estradiol-d3 or Estradiol-d4, is widely used. lumiprobe.comnih.gov The synthesis often involves exchange reactions or the use of deuterated reagents like lithium aluminum deuteride (B1239839) (LiAlD₄). psu.edu While effective, a significant drawback of deuterium labeling is the potential for isotopic exchange, where the deuterium atoms can swap with hydrogen atoms from the solvent or during analytical procedures, compromising the standard's stability and the accuracy of quantification. caymanchem.com Furthermore, the significant mass difference between hydrogen and deuterium can sometimes lead to chromatographic separation from the unlabeled analyte, which is not ideal for an internal standard. researchgate.net

Carbon-13 (¹³C) Labeling: Carbon-13 labeled standards, such as Estradiol-13C6, are considered superior for many applications. caymanchem.com The ¹³C labels are incorporated into the carbon skeleton of the molecule, making them insusceptible to back-exchange. google.com This stability ensures that the labeled standard behaves almost identically to the native analyte throughout sample extraction, chromatographic separation, and ionization in the mass spectrometer. foodriskmanagement.comresearchgate.net The slight mass increase due to ¹³C incorporation does not typically alter the physicochemical properties enough to cause significant retention time shifts in chromatography, ensuring co-elution with the unlabeled analyte. foodriskmanagement.com This co-elution is crucial for accurately compensating for matrix effects and variations in ionization efficiency. physiology.org

FeatureDeuterium (²H) LabelingCarbon-13 (¹³C) Labeling
Isotope Stability Prone to back-exchange in certain conditionsHighly stable, no exchange
Chromatographic Behavior May exhibit slight retention time shifts from native analyte researchgate.netCo-elutes with native analyte foodriskmanagement.com
Synthesis Complexity Can be simpler (e.g., exchange reactions)Generally more complex and costly, often requiring total or partial synthesis nih.gov
Mass Spectrometry Easily distinguished by mass differenceEasily distinguished by mass difference physiology.org
Overall Suitability as IS Good, but with limitationsConsidered the gold standard for high-precision quantification caymanchem.comfoodriskmanagement.com

Production and Commercial Sourcing of this compound

The production of this compound is a complex process that relies on multi-step chemical synthesis. Two primary approaches are total synthesis and partial synthesis using ¹³C-labeled synthons (building blocks). nih.gov

A documented synthetic route involves the total synthesis of [1,2,3,4-¹³C] estradiol, where the labeled carbon atoms are introduced early in the process using a labeled starting material. nih.gov Another patented method describes producing ¹³C-labeled estrogen analogues by starting with a simpler ¹³C-labeled molecule, such as ¹³C-labeled phenol, and building the steroid's ring structure onto it. google.com For Estradiol-13,14,15,16,17,18-¹³C₆, the synthesis would involve starting materials where the carbon atoms destined for the D-ring and the C-18 methyl group are ¹³C isotopes. These syntheses are designed to ensure that the ¹³C incorporation is specific to the desired positions and that the isotopic enrichment is high, often 99%. google.com

Due to the specialized nature of this synthesis, this compound is primarily available from commercial suppliers that specialize in stable isotope-labeled compounds. These companies provide the compound as a neat solid or in solution, certified for chemical and isotopic purity.

Table of Commercial Sources:

SupplierProduct NameReported Purity/Enrichment
Cambridge Isotope Laboratories, Inc.DL-Estradiol (13,14,15,16,17,18-¹³C₆, 99%)Chemical Purity: >98%, Isotopic Enrichment: 99% isotope.com
Multiple Vendors[¹³C₆]-EstradiolOften used in research with specified enrichment from the provider nih.govrsc.org

Analytical Assessment of Isotopic and Chemical Purity

To serve as a reliable internal standard, this compound must be rigorously tested to confirm its identity, isotopic enrichment, and chemical purity.

Mass Spectrometric Verification of Isotopic Enrichment

Mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), is the definitive technique for verifying isotopic enrichment. almacgroup.comnih.gov When analyzing this compound, the mass spectrometer can distinguish between the unlabeled estradiol (C₁₈H₂₄O₂) and the labeled version (¹³C₆C₁₂H₂₄O₂).

The analysis involves infusing a solution of the labeled compound into the mass spectrometer and acquiring a high-resolution mass spectrum. The instrument's high resolving power allows for the separation of the peak corresponding to the fully labeled molecule from peaks corresponding to molecules with fewer than six ¹³C atoms or natural abundance ¹³C isotopes in the unlabeled portion. almacgroup.com The relative intensities of these peaks are used to calculate the isotopic enrichment, which is the percentage of molecules that contain the desired number of heavy isotopes. For this compound, this would confirm that the mass is 6 Daltons higher than the unlabeled compound. physiology.org Collision-induced dissociation (CID) experiments in tandem mass spectrometry can further confirm the location of the labels by analyzing the fragmentation patterns. nih.gov

Typical Mass Spectrometry Parameters for Estradiol Analysis:

ParameterTypical SettingPurpose
Ionization Mode Negative Electrospray (ESI-)Efficiently forms the [M-H]⁻ ion for estradiol nih.gov
Analysis Mode Multiple Reaction Monitoring (MRM)For quantification, monitors specific precursor-to-product ion transitions, enhancing sensitivity and specificity nih.gov
Mass Analyzer Triple Quadrupole or High-Resolution (e.g., TOF, Orbitrap)Triple quadrupoles are workhorses for quantification; HRMS provides high mass accuracy for purity checks almacgroup.comnih.gov
Collision Energy Optimized for specific transitions (e.g., -50 eV)To induce fragmentation of the precursor ion into specific product ions nih.gov

Chromatographic Purity Evaluation

Chemical purity is assessed to ensure that the labeled standard is free from unlabeled analyte and other organic impurities that could interfere with the analysis. High-Performance Liquid Chromatography (HPLC), often coupled with UV or mass spectrometric detection, is the standard method for this evaluation. mdpi.comresearchgate.net

The this compound material is dissolved and injected into an HPLC system. A reversed-phase column, such as a C18 column, is typically used to separate the analyte from any potential impurities based on their polarity. mdpi.comresearchgate.net The chromatogram should ideally show a single, sharp peak corresponding to this compound. The area of this main peak relative to the total area of all peaks in the chromatogram is used to calculate the chemical purity, which is often required to be >98%. isotope.comgoogle.com Coupling the HPLC to a mass spectrometer (LC-MS) allows for the simultaneous assessment of both chemical and isotopic purity in a single run. almacgroup.com

Example HPLC Conditions for Estradiol Analysis:

ParameterTypical Condition
Column Reversed-Phase C18 or Phenyl-Hexyl (e.g., 50 mm x 4.6 mm, 2.6 µm) nih.gov
Mobile Phase Gradient of water (often with a modifier like ammonium (B1175870) fluoride) and an organic solvent like methanol (B129727) or acetonitrile (B52724) nih.govresearchgate.net
Flow Rate 0.750 mL/min nih.gov
Column Temperature 40 °C nih.gov
Detection UV or Mass Spectrometry (MS)

Compound Name Reference Table

Abbreviation / Trivial NameFull Chemical Name
Estradiol(17β)-Estra-1,3,5(10)-triene-3,17-diol
This compound(17β)-Estra-1,3,5(10)-triene-3,17-diol-13,14,15,16,17,18-¹³C₆
Estradiol-d3Estradiol-2,4,17-d₃
Estradiol-d4Estradiol-2,4,16,16-d₄
Estrone (B1671321)3-Hydroxyestra-1,3,5(10)-trien-17-one
ProgesteronePregn-4-ene-3,20-dione
Testosterone (B1683101)(17β)-17-Hydroxyandrost-4-en-3-one

Bioanalytical Method Development and Validation Utilizing Estradiol 13c6

Principles of Isotope Dilution Mass Spectrometry (ID-MS) for Estradiol (B170435) Quantification

Isotope dilution mass spectrometry is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to a sample. This labeled compound, or internal standard, exhibits nearly identical chemical and physical properties to the endogenous (unlabeled) analyte. sigmaaldrich.com By measuring the ratio of the unlabeled to the labeled compound using a mass spectrometer, the concentration of the endogenous analyte can be determined with high accuracy and precision. This approach effectively corrects for variations in sample preparation, extraction efficiency, and instrument response. ukisotope.comscispace.com

Application of Stable Isotope-Labeled Internal Standards

In the context of estradiol quantification, a precisely weighed amount of Estradiol-13C6 is added to the biological sample (e.g., serum, plasma, urine) at the beginning of the analytical workflow. ukisotope.comthermofisher.com This "spiked" sample then undergoes various preparation steps, such as liquid-liquid extraction or solid-phase extraction, to isolate the estrogens. mdpi.comnih.gov During these steps, any loss of the analyte will be accompanied by a proportional loss of the internal standard.

Following extraction, the sample is often derivatized to improve its chromatographic and mass spectrometric properties. mdpi.comdphen1.com The final extract is then injected into a mass spectrometer, typically coupled with a chromatographic system. The mass spectrometer is set to monitor specific mass-to-charge (m/z) ratios corresponding to both the native estradiol and this compound. The ratio of the signal intensities of these two species is then used to calculate the concentration of the endogenous estradiol in the original sample. nih.gov

Chromatographic Separation Techniques

Chromatography is an essential component of ID-MS methods for estradiol analysis, serving to separate estradiol and its metabolites from other endogenous compounds in the sample that could interfere with the measurement. Both liquid chromatography (LC) and gas chromatography (GC) are widely used for this purpose. nih.gov

Liquid Chromatography (LC) Methodologies

Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the most common technique for estradiol quantification in clinical and research settings. nih.govnih.gov

Reversed-phase chromatography is the predominant LC mode used. A C18 column is frequently employed to separate estrogens based on their hydrophobicity. nih.govnih.gov The mobile phase typically consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724), often with a small amount of an additive like formic acid or ammonium (B1175870) fluoride (B91410) to improve ionization efficiency and sensitivity. nih.govresearchgate.net Gradient elution, where the proportion of the organic solvent is increased over time, is commonly used to effectively separate a wide range of estrogen metabolites within a reasonable run time. nih.govaacrjournals.org

Table 1: Example of LC Gradient for Estradiol Analysis

Time (min) % Solvent A (e.g., 0.1% Formic Acid in Water) % Solvent B (e.g., Methanol)
0.0 28 72
75.0 15 85
75.1 0 100
88.0 0 100
88.1 28 72
100.0 28 72

This is an illustrative example based on published methods. nih.govaacrjournals.org Actual conditions will vary depending on the specific application, column, and instrumentation.

Gas Chromatography (GC) Methodologies

Gas chromatography coupled with mass spectrometry (GC-MS) has historically been considered a gold standard for steroid hormone analysis. nih.gov For GC analysis, estradiol and its metabolites must first be derivatized to increase their volatility and thermal stability. dphen1.comunito.it A common derivatization procedure involves converting the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers. dphen1.comnih.gov

The derivatized sample is then injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the different boiling points and interactions of the analytes with the stationary phase of the column. researchgate.net The temperature of the GC oven is programmed to increase over time to facilitate the elution of compounds with different volatilities. unito.itresearchgate.net

Table 2: Example of GC Oven Temperature Program for Estradiol Analysis

Step Temperature (°C) Hold Time (min) Ramp Rate (°C/min)
Initial 200 2.0 -
Ramp 1 225 0.0 8
Ramp 2 234 3.0 3
Ramp 3 315 3.0 40

This is an illustrative example based on published methods. unito.it Actual conditions will vary depending on the specific application, column, and derivatization agent.

Optimization of Chromatographic Conditions for Estradiol and its Metabolites

The optimization of chromatographic conditions is critical to achieve accurate and reliable quantification of estradiol and its numerous metabolites. The goal is to obtain sufficient separation (resolution) between all analytes of interest and any interfering substances within the shortest possible analysis time.

Key parameters that are optimized include:

Column Chemistry: The choice of stationary phase (e.g., C18, C8 for LC; various polysiloxanes for GC) is crucial for achieving the desired selectivity. nih.govresearchgate.netresearchgate.net

Mobile Phase/Carrier Gas: In LC, the composition and gradient of the mobile phase are adjusted to optimize separation. nih.govrsc.org In GC, the flow rate of the carrier gas affects efficiency. researchgate.net

Temperature: Both LC column temperature and GC oven temperature programming have a significant impact on retention times and peak shapes. nih.govunito.it

Flow Rate: The mobile phase flow rate in LC affects both separation efficiency and analysis time. nih.gov

Design of Experiment (DoE) is a statistical approach that can be systematically used to optimize these multiple parameters simultaneously, leading to a robust and efficient chromatographic method. unito.it The ultimate aim is to develop a method that can reliably separate and quantify estradiol and its key metabolites, such as estrone (B1671321) and estriol (B74026), as well as various hydroxylated and methoxylated forms, which may be present in the biological sample. nih.govnih.govunito.it

Mass Spectrometry Detection and Quantification

Mass spectrometry (MS) has become the gold standard for the quantification of steroid hormones like estradiol due to its high sensitivity and specificity. discountedlabs.com When coupled with a stable isotope-labeled internal standard such as this compound, isotope dilution mass spectrometry provides the most accurate results. oup.com

Tandem Mass Spectrometry (MS/MS) Approaches

Tandem mass spectrometry (MS/MS) is a powerful technique that enhances the specificity of detection by performing two stages of mass analysis. In a typical MS/MS experiment for estradiol quantification, the precursor ion corresponding to estradiol (or its derivative) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and then a specific product ion is monitored in the second mass analyzer. nih.govethernet.edu.et This process significantly reduces background noise and interferences from other compounds in the sample matrix. nih.gov The use of this compound as an internal standard, which has identical chemical properties and fragmentation patterns but a different mass, allows for precise quantification. tandfonline.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used platform for estradiol analysis. ethernet.edu.et It combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. ethernet.edu.et The development of LC-MS/MS methods often involves optimizing chromatographic conditions to separate estradiol from its isomers and other endogenous steroids, as well as tuning the mass spectrometer parameters for optimal signal intensity. anapharmbioanalytics.com

High-Resolution Mass Spectrometry for Enhanced Specificity

High-resolution mass spectrometry (HRMS) offers an even greater level of specificity by providing very accurate mass measurements. This capability allows for the differentiation of compounds with very similar nominal masses, which can be a challenge for standard resolution mass spectrometers. While tandem mass spectrometry provides a high degree of specificity, HRMS can further reduce the potential for isobaric interferences, which are compounds with the same nominal mass as the analyte of interest. In some cases, high-resolution mass filters can be highly effective in minimizing chemical noise. google.com

Selected Reaction Monitoring (SRM) and Multiple Reaction Monitoring (MRM) Techniques

Selected Reaction Monitoring (SRM) and Multiple Reaction Monitoring (MRM) are targeted analysis modes performed on triple quadrupole mass spectrometers. tandfonline.com These techniques are renowned for their exceptional sensitivity and selectivity. tandfonline.com In an SRM/MRM experiment, a specific precursor ion-to-product ion transition is monitored for the analyte and its internal standard. For estradiol and this compound, specific mass transitions are selected to ensure that only these compounds are detected and quantified. nih.gov

The process involves selecting the precursor ion in the first quadrupole (Q1), fragmenting it in the second quadrupole (Q2, the collision cell), and then selecting a specific fragment ion in the third quadrupole (Q3) for detection. tandfonline.com By monitoring multiple transitions for each compound (MRM), the confidence in the identification and quantification is further increased. usda.gov This targeted approach allows for the development of highly robust and sensitive assays capable of measuring very low concentrations of estradiol in complex biological samples. nih.govthermofisher.com

Derivatization Strategies for Enhanced Analytical Sensitivity

To overcome the challenges of low ionization efficiency and achieve the sub-picogram per milliliter detection limits required for certain clinical applications, various derivatization strategies are employed. thermofisher.com Derivatization modifies the estradiol molecule to improve its chromatographic behavior and, more importantly, to enhance its ionization efficiency in the mass spectrometer. nih.gov The use of this compound is critical in these methods as it undergoes the same derivatization reaction, ensuring accurate correction for any variability in the derivatization process.

Pre-ionization Derivatives (e.g., Girard T, N-methyl-nicotinic acid derivatives)

Pre-ionization derivatization involves attaching a permanently charged group to the analyte molecule. This strategy significantly enhances the sensitivity of detection by electrospray ionization (ESI) mass spectrometry.

Girard T Derivatives: Girard's Reagent T reacts with the ketone group of steroids to introduce a quaternary ammonium group. acs.org This pre-charged derivative provides extremely high sensitivity, enabling the analysis of estrone (which can be formed from estradiol) in the sub-femtogram range on-column. nih.govnih.gov This approach is particularly useful for quantifying low levels of estrogens in postmenopausal women. nih.gov

N-methyl-nicotinic acid derivatives: Derivatization with N-methyl-nicotinic acid N-hydroxysuccinimide ester introduces a quaternary amine to the phenolic hydroxyl group of estrogens. capes.gov.br This makes the analyte permanently charged, leading to highly efficient separation and detection. capes.gov.br Methods using this derivatization have been developed for the comparative quantification of multiple estrogen metabolites. capes.gov.brlongdom.org

Electron Capturing Derivatives (e.g., Pentafluorobenzyl)

Electron capturing derivatization is primarily used in conjunction with gas chromatography-mass spectrometry (GC-MS) utilizing negative chemical ionization (NCI). This technique offers exceptional sensitivity for electronegative compounds.

Pentafluorobenzyl (PFB) Derivatives: The phenolic hydroxyl group of estradiol can be derivatized with pentafluorobenzyl bromide (PFBBr). researchgate.net The resulting PFB ether is highly electronegative and readily captures electrons in the NCI source, leading to a significant increase in signal intensity. shimadzu.co.kr This allows for the detection of estradiol at very low concentrations, often in the picogram per milliliter range in plasma samples. scispec.co.th GC-MS/MS methods using PFB derivatization have demonstrated the ability to detect as low as 55 femtograms of estradiol on-column. scispec.co.th

Stable Isotope-Coded Derivatization Approaches

Stable isotope-coded derivatization is a powerful strategy to enhance the sensitivity and specificity of estradiol quantification by liquid chromatography-mass spectrometry (LC-MS/MS). This approach involves labeling the analyte and a stable isotope-labeled internal standard with a derivatizing agent. In some applications, a deuterated derivatizing agent is used in conjunction with the non-deuterated version to create a distinct mass shift, facilitating multiplexed analysis.

One common derivatization agent is dansyl chloride. thermofisher.comthermofisher.com The derivatization of estrogens, including estradiol, with dansyl chloride significantly improves ionization efficiency in positive electrospray ionization (ESI) mode, leading to lower limits of quantitation. nih.govthermofisher.com For instance, a method utilizing dansyl chloride derivatization achieved a lower limit of quantitation (LLOQ) of 2.00 pg/mL for estradiol in plasma. e-b-f.eu Other derivatizing agents that have been evaluated include pyridine-3-sulfonyl chloride and 1,2-dimethyl-1H-imidazole-5-sulphonyl chloride. thermofisher.com Another advanced derivatization strategy involves the use of 1-(5-fluoro-2, 4-dinitrophenyl)-4-methylpiperazine (PPZ) followed by methylation, which has been shown to yield derivatives with improved stability. nih.gov

The use of a stable isotope-labeled internal standard like this compound is critical in these derivatization workflows. psu.eduthermofisher.comnih.gov It undergoes the same derivatization reaction as the endogenous estradiol, compensating for any variability in reaction efficiency and ensuring accurate quantification. researchgate.net

Sample Preparation Protocols for Complex Biological Matrices

The removal of interfering substances from complex biological matrices like plasma and serum is essential for reliable quantification of estradiol. thermofisher.com Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are the most common sample preparation techniques employed. nih.govnih.gov

SPE is a highly effective technique for cleaning up and concentrating estrogens from biological samples. psu.edu It is often favored for its efficiency and can be automated for high-throughput analysis. thermofisher.com Various SPE sorbents and protocols have been developed for estradiol analysis.

Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, has been demonstrated to provide cleaner extracts compared to other methods, leading to a significant reduction in matrix effects. psu.edu For example, a method using SOLA™ SCX, a mixed-mode cation exchange SPE device, was successful in extracting ethinyl estradiol from human plasma. thermofisher.com Another approach utilized miniaturized SPE cartridges on a robotic autosampler for the analysis of estradiol and its metabolites in serum and plasma, achieving LLOQs in the low pg/mL range. thermofisher.com

The following table summarizes representative SPE protocols for estradiol analysis:

SPE CartridgeSample TypeSample Pre-treatmentElution Solvent
SOLA SCX 10 mg/1 mLHuman PlasmaDilution with 5 mM ammonium formate (B1220265) (pH 4.5)Methanol
Miniaturized SPE cartridgesHuman Serum/PlasmaSpiked with internal standardsMethanol (80 µL)
MassTrak C18 OSM CartridgeHuman PlasmaPre-extraction with an SPE plate using MTBEEluted directly onto the analytical column

This table is for illustrative purposes and specific protocols may vary.

LLE is a widely used, cost-effective method for the primary extraction of estrogens. nih.govaustinpublishinggroup.com It involves partitioning the analytes between the aqueous biological sample and an immiscible organic solvent. austinpublishinggroup.com

A common LLE protocol for estradiol involves extraction with a mixture of hexane (B92381) and ethyl acetate (B1210297). e-b-f.eunih.gov For instance, a 9:1 mixture of hexane:ethyl acetate has been used for the extraction of estradiol and estrone from serum. nih.govgoogle.com Another solvent mixture used is tert-butylmethyl ether (TBME). medrxiv.org In one method, after spiking plasma with internal standards, 2 mL of MTBE were used for extraction. thermofisher.com

The table below provides examples of LLE protocols for estradiol extraction:

Extraction SolventSample TypeSample VolumeKey Steps
Hexane/Ethyl Acetate (9/1)Plasma500 µLVortex for 5 min, centrifuge, transfer organic layer, evaporate to dryness. e-b-f.eu
tert-butylmethyl ether (TBME)Serum250 µLSpike with internal standards, extract with TBME, separate layers, evaporate. medrxiv.org
Hexane:Methyl-tert-butyl ether (MTBE) (9:1)SerumNot specifiedSpike with stable isotopic internal standard, extract, centrifuge, dry down. nih.gov

This table is for illustrative purposes and specific protocols may vary.

Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds, represent a significant challenge in LC-MS/MS bioanalysis. bataviabiosciences.comresearchgate.net These effects can lead to ion suppression or enhancement, compromising the accuracy and reproducibility of quantitative results. bataviabiosciences.comnih.gov

Several strategies are employed to mitigate matrix effects:

Optimized Sample Preparation: Thorough sample cleanup using techniques like SPE, particularly mixed-mode SPE, is crucial for removing phospholipids (B1166683) and other interfering substances. psu.educhromatographyonline.com

Chromatographic Separation: Modifying chromatographic conditions to separate the analyte of interest from interfering compounds is an effective approach. chromatographyonline.com

Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this is only feasible if the assay has sufficient sensitivity. nih.govchromatographyonline.com

Use of Stable Isotope-Labeled Internal Standards: This is the most effective way to compensate for matrix effects. medrxiv.org Since this compound has nearly identical physicochemical properties to estradiol, it co-elutes and experiences the same degree of ion suppression or enhancement, allowing for accurate correction during data analysis. medrxiv.orgchromatographyonline.com

Matrix-Matched Calibrators: Preparing calibration standards in a matrix that is identical to the study samples (e.g., charcoal-stripped serum) helps to compensate for matrix effects. e-b-f.eunih.gov

The effectiveness of these strategies can be assessed using methods like post-column infusion, which helps to identify regions in the chromatogram where ion suppression or enhancement occurs. chromatographyonline.com

Liquid-Liquid Extraction (LLE)

Method Validation Parameters for Quantitative Assays

The validation of bioanalytical methods is essential to ensure their reliability for their intended purpose. Key validation parameters include linearity, accuracy, precision, and the lower limit of quantitation (LLOQ). uliege.be

Linearity demonstrates the proportional relationship between the analyte concentration and the instrument response over a defined range. annlabmed.org A calibration curve is constructed by plotting the response ratio (analyte peak area / internal standard peak area) against the nominal concentration of the calibrators. nih.gov

For estradiol assays, calibration curves are typically prepared in a surrogate matrix, such as charcoal-stripped serum, to minimize interference from endogenous levels of the hormone. e-b-f.euthermofisher.com Linearity is assessed by the correlation coefficient (r) or the coefficient of determination (R²), which should ideally be greater than 0.99. nih.govmedrxiv.org

The following table shows typical linearity ranges and correlation coefficients reported for estradiol assays:

Linearity RangeCorrelation Coefficient (r or R²)MatrixReference
2.6 - 625 pg/mL> 0.99Serum nih.gov
2 - 500 pg/mL> 0.99Human Serum/Plasma thermofisher.com
62 - 2000 pg/mL> 0.99Not specified nih.gov
1.29 - 624 pg/mL0.99975% BSA oup.com
20 - 10,000 pg/mLNot specifiedPlasma thermofisher.com

This table presents data from various studies and is for illustrative purposes.

The choice of regression model (e.g., linear, weighted linear) is also a critical aspect of calibration curve development. nih.govannlabmed.org A 1/x or 1/x² weighting is often used to improve accuracy at the lower end of the calibration range. nih.gov

Lower Limit of Quantification (LLOQ) and Limit of Detection (LOD) Assessment

The determination of the lower limit of quantification (LLOQ) and limit of detection (LOD) is a fundamental aspect of method validation, establishing the sensitivity of an analytical procedure. The LLOQ is defined as the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy, typically with a precision of better than 20% and accuracy between 80% and 120%. nih.gov The LOD is the lowest concentration of an analyte that can be reliably detected above the background noise of the system, often defined by a signal-to-noise ratio greater than 3. nih.gov

In methods utilizing this compound, the achieved LLOQ and LOD for estradiol are influenced by various factors including the sample matrix, extraction procedure, and the sensitivity of the mass spectrometer. For instance, in the analysis of estrogens in drinking water following EPA Method 539, LODs for estradiol have been reported to range from 0.03 to 0.7 ng/L. lcms.cz In human plasma, a method involving liquid-liquid extraction and derivatization achieved an LLOQ of 2 pg/mL for unconjugated estradiol. anapharmbioanalytics.com Another highly sensitive LC-MS/MS method for human serum, which did not use derivatization, reported an LLOQ of less than 0.5 pg/mL for estradiol. researchgate.net

The use of derivatization agents can further enhance sensitivity. One such method, using a novel derivatization procedure to form N-methyl pyridinium-3-sulfonyl (NMPS) derivatives, achieved an LLOQ of 1 fg on-column for estradiol in human serum. nih.gov Another study employing derivatization with 1-(5-fluoro-2,4-dinitrophenyl)-4-methylpiperazine (B1340545) (PPZ) reported LLOQs in the range of 0.43–2.17 pg on-column. nih.gov

The following table summarizes the LLOQ and LOD values for estradiol from various studies that likely utilized this compound or similar stable isotope-labeled internal standards.

Table 1: LLOQ and LOD Data for Estradiol Analysis

Matrix Method Highlights LLOQ LOD
Human Plasma LC-MS/MS with liquid-liquid extraction and derivatization 2 pg/mL Not Reported
Human Serum LC-MS/MS without derivatization <0.5 pg/mL Not Reported
Human Serum LC-MS/MS with NMPS derivatization 1 fg on column Not Reported
Human Plasma LC-MS/MS with PPZ derivatization 0.43–2.17 pg on column >3 Signal-to-Noise Ratio
Drinking Water EPA Method 539 Not Reported 0.03–0.7 ng/L

Evaluation of Analytical Precision and Accuracy

Analytical precision refers to the closeness of repeated measurements, typically expressed as the coefficient of variation (%CV), while accuracy describes the closeness of a measured value to the true value, often expressed as a percentage of the nominal concentration. nih.gov The use of this compound as an internal standard is instrumental in achieving high precision and accuracy by correcting for variations in sample preparation and instrument response.

Validation studies for bioanalytical methods consistently demonstrate excellent precision and accuracy. For example, a method for analyzing estrogens in human serum reported intra- and inter-day precision values within the acceptable range at low, medium, and high quality control (QC) concentrations. nih.gov In another study, the intra-run precision for estradiol was less than 9.00% for low- and high-level samples, with inter-run precision of 15.2% and 5.43% for low- and high-level samples, respectively. researchgate.net

In the context of EPA Method 539 for drinking water analysis, a study using β-Estradiol-13C6 as an internal standard demonstrated excellent accuracy and precision. jenck.com For four replicate extracts, the relative standard deviations (RSDs) ranged from 1.3% to 6.5%, and recoveries were between 85% and 97%. jenck.com Another modification of this method reported accuracy ranging from 86.7% to 117.3% and precision from 9.0% to 13.1%. clinichrom.com

The table below presents precision and accuracy data from various studies.

Table 2: Precision and Accuracy Data for Estradiol Analysis

Matrix QC Level Intra-run Precision (%CV) Inter-run Precision (%CV) Accuracy (%)
Human Serum Low <9.00 15.2 Not Reported
Human Serum High <9.00 5.43 Not Reported
Drinking Water Mid-level fortification 1.3 - 6.5 (as %RSD) Not Reported 85 - 97
Drinking Water Not Specified 9.0 - 13.1 Not Reported 86.7 - 117.3

Development and Evaluation of Reference Measurement Procedures (RMPs)

Reference Measurement Procedures (RMPs) are analytical methods of the highest metrological order, designed to produce results with the smallest uncertainty. acs.orgnist.gov These procedures are crucial for establishing the traceability of routine analytical methods and for the value assignment of certified reference materials (CRMs). researchgate.netacs.orgnist.gov Isotope dilution mass spectrometry (ID-MS), often coupled with liquid chromatography (ID-LC-MS/MS), is the cornerstone of RMPs for steroid hormones, with this compound playing a vital role as the internal standard. acs.orgnih.gov

The development of an RMP for estradiol in human serum involves rigorous evaluation of all potential sources of uncertainty. acs.orgnist.gov This includes the characterization of the primary calibrator, the assessment of extraction efficiency, and the investigation of potential interferences. acs.orgcore.ac.uk A candidate RMP developed by the Centers for Disease Control and Prevention (CDC) for total 17β-estradiol in human serum demonstrated high precision, with intra-assay, inter-assay, and total percent CVs of 2.7%, 1.3%, and 2.4%, respectively. core.ac.ukcdc.gov This method showed excellent agreement with established RMPs and no significant bias when compared to CRMs. core.ac.ukcdc.gov

Another RMP developed by the National Institute of Standards and Technology (NIST) also demonstrated good accuracy and precision. acs.org This method, which utilized a deuterated estradiol internal standard and derivatization with dansyl chloride, showed excellent reproducibility with within-set CVs from 0.6% to 2.2% and between-set CVs from 0.2% to 0.4%. researchgate.net The accuracy was confirmed by comparing results for CRMs with their certified values, showing a mean difference of only 1.1%. nist.gov

The data below highlights the performance characteristics of developed RMPs for estradiol.

Table 3: Performance Characteristics of Estradiol Reference Measurement Procedures

RMP Developer Internal Standard Type Key Methodological Feature Precision (%CV) Accuracy Highlights
CDC Isotope Dilution No derivatization Intra-assay: 2.7, Inter-assay: 1.3, Total: 2.4 No significant bias against CRMs
NIST Deuterated Estradiol Dansyl chloride derivatization Within-set: 0.6-2.2, Between-set: 0.2-0.4 Mean difference of 1.1% with certified values

Applications of Estradiol 13c6 in Metabolic Pathway Research

Tracing Estradiol (B170435) Biotransformation Pathways

The metabolism of estradiol is a multifaceted process involving hydroxylation, methylation, and conjugation reactions, primarily in the liver but also in other tissues. pharmgkb.orgpsu.edu Estradiol-13C6 serves as a powerful tracer, enabling the accurate tracking and quantification of its metabolic fate. By introducing this compound into biological systems, scientists can distinguish the administered estrogen from its endogenous counterparts, allowing for clear identification of its metabolic products through techniques like mass spectrometry. nih.govnih.gov

Elucidation of Hydroxylation Pathways (e.g., 2-, 4-, 16α-Hydroxylation)

Hydroxylation is a critical initial step in estradiol metabolism, catalyzed by cytochrome P450 (CYP) enzymes. psu.edunih.gov This process adds a hydroxyl group to the estradiol molecule at various positions, primarily C2, C4, and C16. wikipedia.orgdoctorsdata.com The resulting metabolites, known as catechol estrogens (2- and 4-hydroxyestradiol) and estriol (B74026) (from 16α-hydroxyestrone), have distinct biological activities. doctorsdata.com

The 2-hydroxylation pathway is generally considered the major route, producing metabolites with low estrogenic activity. doctorsdata.comnih.gov Conversely, the 4-hydroxylation pathway can lead to the formation of reactive quinones that may cause DNA damage. nih.govwikipedia.org The 16α-hydroxylation pathway results in metabolites like 16α-hydroxyestrone, which is a potent estrogenic molecule. nih.gov

Table 1: Major Hydroxylation Pathways of Estradiol

PathwayKey EnzymesPrimary MetabolitesBiological Significance
2-Hydroxylation CYP1A1, CYP1A2, CYP3A42-Hydroxyestrone, 2-Hydroxyestradiol (B1664083)Generally considered a safer pathway with less estrogenic metabolites. doctorsdata.comnih.gov
4-Hydroxylation CYP1B14-Hydroxyestrone, 4-Hydroxyestradiol (B23129)Can lead to the formation of genotoxic quinones. nih.govwikipedia.org
16α-Hydroxylation CYP3A416α-Hydroxyestrone, EstriolProduces metabolites with significant estrogenic activity. nih.govdutchtest.com

Investigation of Methylation Reactions (e.g., Catechol-O-methyltransferase)

Following hydroxylation, the resulting catechol estrogens (2- and 4-hydroxyestradiol) can undergo methylation, a reaction catalyzed by the enzyme Catechol-O-methyltransferase (COMT). pharmgkb.orgnih.gov This process is a crucial detoxification step, converting the potentially reactive catechol estrogens into more stable and less active methoxyestrogens, such as 2-methoxyestradiol (B1684026) and 4-methoxyestradiol. endoaxis.comnih.gov

This compound is instrumental in studying the efficiency of this methylation process. After administering this compound, researchers can measure the formation of 13C6-labeled 2-hydroxyestrogens and their subsequent conversion to 13C6-labeled 2-methoxyestrogens. nih.gov This allows for the direct assessment of COMT activity in various biological systems. endoaxis.com Understanding the rate of methylation is critical, as reduced COMT activity can lead to an accumulation of catechol estrogens, which have been implicated in oxidative stress and DNA damage. doctorsdata.comnih.gov

Analysis of Conjugation Reactions (Sulfation, Glucuronidation)

Conjugation is a Phase II metabolic process that increases the water solubility of estrogens and their metabolites, facilitating their excretion from the body. numberanalytics.comnumberanalytics.com The two primary conjugation reactions for estrogens are sulfation and glucuronidation. nih.govnih.gov

Sulfation: Catalyzed by sulfotransferase (SULT) enzymes, this reaction adds a sulfate (B86663) group to estrogens. numberanalytics.comnih.gov

Glucuronidation: This process is mediated by UDP-glucuronosyltransferase (UGT) enzymes, which attach a glucuronic acid molecule to the estrogen. numberanalytics.comnih.gov

This compound has been used to create stable isotope-labeled internal standards for the quantitative analysis of these conjugated metabolites. nih.govupf.edu By employing techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) with these internal standards, researchers can accurately measure the levels of sulfated and glucuronidated estrogen metabolites in biological samples such as urine and plasma. nih.govnih.gov This provides a clear picture of the efficiency of these crucial detoxification pathways. numberanalytics.com

Identification of Novel and Reactive Metabolites

The use of stable isotope-labeled compounds like this compound is particularly valuable for identifying previously uncharacterized or transient reactive metabolites. mdpi.com Reactive metabolites are unstable and can bind to cellular macromolecules like proteins and DNA, potentially leading to toxicity. mdpi.comnih.gov

By incubating this compound with liver microsomes in the presence of trapping agents, scientists can capture and identify these reactive intermediates. The distinct isotopic signature of the 13C6 label helps to differentiate these metabolites from the complex background of endogenous molecules, facilitating their structural elucidation. mdpi.com This approach has been crucial in confirming the formation of various known metabolites and discovering new ones, thereby expanding our understanding of the complete metabolic profile of estradiol. mdpi.com

Enzymatic Reaction Kinetics and Mechanisms

This compound is a valuable tool for investigating the kinetics and mechanisms of the enzymes involved in its metabolism. By using a labeled substrate, researchers can precisely measure reaction rates and determine key kinetic parameters such as Vmax (maximum reaction velocity) and Km (substrate concentration at half-maximum velocity). nih.govnih.gov

Role of Cytochrome P450 Enzymes in Estradiol Metabolism

Cytochrome P450 (CYP) enzymes are central to the Phase I metabolism of estradiol, primarily catalyzing hydroxylation reactions. psu.edunih.gov Different CYP isoforms exhibit distinct specificities for the various hydroxylation sites on the estradiol molecule. psu.edu For example, CYP1A1, CYP1A2, and CYP3A4 are primarily involved in 2-hydroxylation, while CYP1B1 specifically catalyzes 4-hydroxylation. psu.edunih.gov

Table 2: Key Cytochrome P450 Enzymes in Estradiol Hydroxylation

EnzymePrimary ReactionLocationSignificance
CYP1A1 2-HydroxylationExtrahepatic tissues (e.g., breast, uterus)Local metabolism in target tissues. psu.edunih.gov
CYP1A2 2-HydroxylationLiverMajor contributor to hepatic estradiol metabolism. psu.edunih.gov
CYP1B1 4-HydroxylationEstrogen target tissues (e.g., breast, ovary)Local formation of potentially carcinogenic 4-hydroxyestradiol. psu.edunih.gov
CYP3A4 2- and 16α-HydroxylationLiverInvolved in multiple hydroxylation pathways. psu.edunih.gov

Activity of Hydroxysteroid Dehydrogenases

Hydroxysteroid dehydrogenases (HSDs) are a group of enzymes critical for the modulation of steroid hormone activity. nih.gov They catalyze the interconversion of potent steroids and their less active metabolites. In estrogen metabolism, 17β-hydroxysteroid dehydrogenases (17β-HSDs) are particularly important as they regulate the balance between the potent 17β-estradiol (E2) and the weaker estrone (B1671321) (E1). nih.govmdpi.com For example, 17β-HSD type 1 converts E1 to the more potent E2, amplifying estrogenic effects, while other types, like 17β-HSD type 2, catalyze the reverse, oxidative reaction, converting E2 back to E1. nih.govnih.gov

The activity of these enzymes is a key area of investigation in hormone-dependent diseases. This compound serves as a crucial tool in assays designed to measure HSD activity. In these assays, a labeled substrate, such as this compound, is incubated with tissues or cells. The rate of its conversion to the corresponding labeled metabolite (e.g., Estrone-13C6) is then measured using sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This allows for the precise quantification of the enzymatic rate, providing insights into the metabolic phenotype of the tissue under study. The use of the stable isotope label ensures that the measurements are not confounded by the presence of endogenous, unlabeled steroids. mdpi.com

EnzymeFunctionRelevance in Estradiol Metabolism
17β-HSD Type 1Catalyzes the conversion of Estrone (E1) to 17β-Estradiol (E2). nih.govmdpi.comIncreases local concentrations of potent estradiol, implicated in estrogen-dependent diseases. mdpi.com
17β-HSD Type 2Catalyzes the conversion of 17β-Estradiol (E2) to Estrone (E1). nih.govnih.govReduces local concentrations of potent estradiol, acting as a protective modulator. nih.gov
17β-HSD Type 14Also involved in the NAD+-mediated conversion of estrone to estradiol. nih.govContributes to the pool of active estradiol in tissues. nih.gov

Studies on Steroid Sulfatase and Aromatase Activities

The biosynthesis of estrogens in peripheral tissues, particularly after menopause, relies heavily on two key enzymes: aromatase and steroid sulfatase (STS). eurekaselect.comnih.gov Aromatase, a cytochrome P450 enzyme, is responsible for converting androgens into estrogens. eurekaselect.comnih.gov Steroid sulfatase acts on a different part of the pathway, hydrolyzing inactive steroid sulfates, such as estrone-3-sulfate (E1S), to release active steroids like estrone (E1), which can then be converted to estradiol. nih.gov This "sulfatase pathway" is a significant source of active estrogens in hormone-dependent tumors. nih.govfrontiersin.org

Given their critical role in providing fuel for estrogen-dependent cancers, both aromatase and STS are major therapeutic targets. eurekaselect.comnih.gov Research into the efficacy of inhibitors for these enzymes often employs stable isotope-labeled steroids. While this compound is not a direct substrate for these enzymes, it is an essential analytical standard for quantifying the end-product of these pathways. For instance, to measure the combined activity of the sulfatase and 17β-HSD pathways, a labeled precursor like estrone-3-sulfate could be introduced, and the subsequent formation of this compound (if the label is carried through) or unlabeled estradiol (with this compound as an internal standard) would be quantified. This provides a direct measure of the pathway's flux and the effectiveness of potential inhibitors. nih.gov

EnzymeFunctionRole in Estrogen Biosynthesis
Aromatase (CYP19A1)Converts androgens (e.g., androstenedione, testosterone) to estrogens (e.g., estrone, estradiol). eurekaselect.comnih.govThe final and irreversible step in estrogen synthesis from androgen precursors. nih.gov
Steroid Sulfatase (STS)Hydrolyzes inactive steroid sulfates (e.g., estrone-3-sulfate) to active, unconjugated steroids. nih.govnih.govProvides a reservoir of precursors for conversion into potent estrogens within target tissues. nih.gov

Metabolic Flux Analysis (MFA) and Isotope Tracer Analysis (ITA)

Metabolic Flux Analysis (MFA) and Isotope Tracer Analysis (ITA) are powerful techniques used to unravel the complexities of metabolic networks. nih.govmdpi.com These methods rely on the use of isotopically labeled molecules, or tracers, to follow the flow of atoms through metabolic pathways. mdpi.comtechnologynetworks.com

Understanding Precursor-Product Relationships in Metabolic Networks

A fundamental goal of metabolic research is to map the connections between different molecules in a pathway—the precursor-product relationships. nih.gov Isotope tracers are essential for unequivocally establishing these links. pnas.org For example, to prove that testosterone (B1683101) is a direct precursor to estradiol via the aromatase pathway, a study might administer labeled testosterone. The subsequent detection of the isotopic label in the estradiol pool would confirm this conversion. In such experiments, this compound plays a vital role as an internal standard. medchemexpress.com By adding a precise amount of this compound to the analytical sample, it is possible to accurately quantify the absolute amount of newly formed labeled estradiol derived from the precursor, thereby elucidating the structure and flow of the metabolic network. nih.govpnas.org

In Vitro and Ex Vivo Metabolism Studies

In vitro and ex vivo systems provide controlled environments to study specific aspects of metabolism without the complexity of a whole organism.

Microsomal Metabolism Investigations

Liver microsomes are vesicles formed from the endoplasmic reticulum that are enriched with drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) family. dls.combioivt.com They are a standard tool for investigating the metabolic fate of compounds. dls.com In these studies, a compound of interest is incubated with liver microsomes (often from human or rat sources) and necessary cofactors. nih.govpsu.edu

To study estradiol metabolism, this compound can be used directly as the substrate or as an internal standard when incubating unlabeled estradiol. mdpi.com The primary goal is to identify the metabolites produced and the specific enzymes responsible. For estradiol, major metabolic routes include hydroxylation reactions catalyzed by CYP enzymes, leading to the formation of catechol estrogens such as 2-hydroxyestradiol and 4-hydroxyestradiol. nih.govnih.gov Using a labeled substrate like this compound is advantageous as it allows its metabolites to be clearly distinguished from any interfering compounds present in the complex microsomal matrix, ensuring accurate identification and quantification. mdpi.com

Representative Findings from Microsomal Metabolism of Estradiol
Metabolite IdentifiedMetabolic ReactionKey Enzymes Involved
EstroneOxidation17β-HSD nih.gov
2-HydroxyestradiolAromatic HydroxylationCYP1A1, CYP1A2, CYP3A nih.gov
4-HydroxyestradiolAromatic HydroxylationCYP1B1 nih.gov
Estriol16α-HydroxylationCYP3A family nih.gov

Cellular Metabolism and Biotransformation in Specific Tissues

The metabolism of estradiol is not uniform throughout the body; it is highly dependent on the specific enzymes present in different tissues. nih.gov The use of this compound allows researchers to investigate this tissue-specific biotransformation with high accuracy. nih.govinsidescientific.com When this compound is introduced into in vitro tissue preparations or administered in vivo, its metabolic products can be identified and quantified, providing a clear picture of cellular metabolism in specific locations. nih.govnih.gov

The liver is the primary site of estrogen metabolism. pharmgkb.org Here, estradiol undergoes extensive biotransformation, primarily through oxidation via cytochrome P450 (CYP) enzymes, followed by conjugation reactions. pharmgkb.orgdrugbank.com Studies using isotopically labeled estrogens in human and rat liver microsomes have been crucial for identifying metabolites. nih.gov Key oxidative pathways include hydroxylation at the C2, C4, and C16 positions, creating catechol estrogens and estriol. pharmgkb.orgresearchgate.net These hydroxylated metabolites can then be further metabolized through methylation by catechol-O-methyltransferase (COMT) or conjugated with sulfates or glucuronic acid by sulfotransferases (SULTs) and UDP-glucuronosyltransferases (UGTs) to facilitate excretion. pharmgkb.org

Beyond the liver, estrogen metabolism occurs in various target tissues, including the breast, uterus, brain, and adipose tissue, which express the necessary metabolic enzymes. nih.govnih.gov This local metabolism can significantly influence estrogenic activity within the cell. nih.gov For instance, research comparing subcutaneous and visceral adipose tissue in postmenopausal women found that subcutaneous fat was more effective at converting estrone to the more potent estradiol. oup.com In visceral fat, this conversion rate was positively correlated with waist circumference. oup.com Similarly, studies on breast tissue have shown that it contains different concentrations of estrogen metabolites compared to urine, highlighting the importance of local metabolic activity. nih.gov The conversion of estradiol to estrone and subsequent hydroxylation at the C2 and C16 positions are key pathways observed in breast tissue. nih.gov The use of this compound in such studies helps to trace these local conversions and understand their physiological and pathological implications. insidescientific.comnih.gov

Table 1: Key Metabolic Reactions of Estradiol in Specific Tissues
Metabolic PathwayKey EnzymesPrimary TissuesResulting MetabolitesResearch Findings
Oxidation (Hydroxylation)Cytochrome P450 (CYP1A1, CYP1A2, CYP3A4)Liver, Breast, Uterus, Brain2-hydroxyestradiol, 4-hydroxyestradiol (Catechol Estrogens), 16α-hydroxyestroneThe C2 and C4 hydroxylation pathways are major routes in the liver. pharmgkb.org CYP1A1 is a primary enzyme for estradiol hydroxylation. researchgate.net The ratio of metabolites from different pathways (e.g., 2-hydroxylation vs. 16-hydroxylation) is a key area of investigation in cancer research. nih.govnih.gov
Oxidation (Dehydrogenation)17β-hydroxysteroid dehydrogenase (17β-HSD)Liver, Adipose Tissue, BreastEstroneThis is a reversible reaction, creating an equilibrium between estradiol and the less potent estrone. pharmgkb.org Subcutaneous adipose tissue is more efficient at converting estrone to estradiol than visceral tissue. oup.com
Conjugation (Sulfation)Sulfotransferases (SULTs)LiverEstradiol sulfate, Estrone sulfateSulfation is a major pathway for inactivating estrogens and preparing them for excretion. pharmgkb.org Estrone sulfate can act as a reservoir and be converted back to estrone in peripheral tissues. oup.com
Conjugation (Glucuronidation)UDP-glucuronosyltransferases (UGTs)Liver, IntestineEstradiol glucuronide, Estrone glucuronideGlucuronidation increases the water solubility of estrogens, facilitating their elimination via urine and bile. pharmgkb.orgdrugbank.com
MethylationCatechol-O-methyltransferase (COMT)Liver2-methoxyestradiol, 4-methoxyestradiolThis pathway metabolizes the catechol estrogens formed during hydroxylation. Methoxy-derivatives are thought to have beneficial effects, while hydroxylated metabolites may contribute to DNA damage. pharmgkb.org

Comparative Metabolomics with Stable Isotope Labeling

Comparative metabolomics aims to identify and quantify differences in metabolite profiles between different biological states, such as healthy versus diseased or treated versus untreated. isotope.com Stable isotope labeling, using tracers like this compound, is a cornerstone of modern quantitative metabolomics. doi.orgnih.gov In this approach, one experimental group can be exposed to the labeled compound while the control group receives the unlabeled version. By comparing the mass spectra of samples from both groups, researchers can accurately quantify changes in the flux through specific metabolic pathways. nih.gov this compound is also frequently used as an internal standard in mass spectrometry assays to ensure precise quantification of endogenous estradiol and its metabolites across different samples. nih.gov

A key application of this methodology is in studying how various conditions affect estrogen metabolism. For example, a study on postmenopausal women exposed prenatally to diethylstilbestrol (B1670540) (DES) compared their estrogen metabolite profiles to unexposed women. nih.gov The findings suggested that DES-exposed women had relatively less metabolism of parent estrogens down the 2-hydroxylation pathway compared to the 16-hydroxylation pathway. nih.gov This is significant because a lower ratio of 2-hydroxylated to 16-hydroxylated metabolites has been associated with an increased risk of postmenopausal breast cancer. nih.gov

Another comparative study analyzed estrogen metabolite levels in the breast tissue versus the urine of women with primary breast cancer. nih.gov The results showed that the levels of parent estrogens (estrone and 17β-estradiol) were significantly higher in breast tissue than in urine, while the products of the 2- and 16-hydroxylation pathways were lower in tissue. nih.gov This suggests rapid conjugation and excretion of these metabolites. nih.gov Interestingly, the crucial 2/16 hydroxylation ratio was found to be similar in both urine and breast tissue, suggesting that urinary measurements can be a good proxy for this specific metabolic balance in the breast. nih.gov

Furthermore, metabolomics studies in animal models, such as ovariectomized rats, have been used to investigate the metabolic changes induced by estrogen deficiency. amegroups.cn These studies identified a series of potential biomarkers related to obesity, involving disturbances in glucose, lipid, and amino acid metabolism, which are linked to the lack of estrogen. amegroups.cn The use of this compound in such models allows for precise tracing of how estrogen replacement would alter these metabolic pathways, providing insights into its regulatory role in energy metabolism. insidescientific.comamegroups.cn

Table 2: Research Findings from Comparative Metabolomics Studies Using Estrogen Tracing
Study FocusGroups ComparedKey FindingsImplicationReference
Effect of Endocrine DisruptorsPostmenopausal women prenatally exposed to Diethylstilbestrol (DES) vs. Unexposed women.DES-exposed women showed lower ratios of 2-hydroxylation pathway metabolites to parent estrogens (path2:parent) and to 16-hydroxylation pathway metabolites (path2:path16).Prenatal DES exposure may permanently alter estrogen metabolism in a way that is associated with increased breast cancer risk later in life. nih.gov
Tissue-Specific MetabolismBreast cancer tissue vs. Urine from the same patients.Parent estrogen (estrone, estradiol) levels were higher in tissue. Metabolite levels (2- and 16-hydroxylation pathways) were lower in tissue than in urine. The 2/16 metabolite ratio was similar in both.Demonstrates significant local metabolism within breast tissue. The urinary 2/16 ratio may serve as a valid biomarker for the metabolic profile within the breast. nih.gov
Adipose Tissue MetabolismSubcutaneous adipose tissue vs. Visceral adipose tissue in postmenopausal women.Subcutaneous tissue had a higher rate of converting estrone to estradiol. Visceral tissue had higher estrone concentrations, which correlated with BMI.Different fat depots have distinct roles in estrogen metabolism, which may contribute to obesity-related diseases. oup.com
Estrogen DeficiencyOvariectomized (OVX) rats vs. Sham-operated rats.OVX rats showed elevated levels of cholesterol, glucose, and certain amino acids, with attenuated TCA cycle activity, indicating widespread metabolic disruption.Estrogen deficiency leads to obesity through profound changes in glucose, lipid, and energy metabolism pathways. amegroups.cn

Research on Estradiol 13c6 in Pharmacokinetics and Distribution in Non Human Models

Pharmacokinetic Study Design and Methodology in Animal Models (e.g., Rodents)

Pharmacokinetic (PK) studies in animal models, most commonly rodents like rats and mice, are fundamental to understanding the behavior of a compound in a biological system. bienta.neteuropa.eu The design of these studies can vary significantly depending on the research objectives but generally involves administering the compound and collecting biological samples over a series of time points to measure its concentration. bienta.netnih.gov

A typical PK study in rodents might involve several key design elements:

Animal Models: Sprague-Dawley and Wistar rats are common choices for estradiol (B170435) pharmacokinetic studies. bienta.netoup.compan.olsztyn.pl Ovariectomized rodents are frequently used to eliminate the cyclical influence of endogenous ovarian hormones, providing a more stable baseline for evaluating exogenous estradiol. oup.comfrontiersin.org

Routes of Administration: To assess bioavailability and clearance, studies often compare intravenous (IV) administration with other routes like oral (PO) gavage or subcutaneous implantation. bienta.netoup.com IV administration provides a direct measure of systemic clearance and volume of distribution. pan.olsztyn.pl

Sample Collection: Serial blood samples are collected at predetermined time points (e.g., 5, 15, 30, 60, 120, 240 minutes post-dose) to construct a plasma concentration-time curve. bienta.netpan.olsztyn.pl In addition to blood, tissues of interest such as the liver, brain, and reproductive organs may be collected for distribution analysis. oup.comnih.gov

Analytical Methods: The quantification of estradiol and its metabolites in plasma and tissue homogenates is predominantly achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). bienta.netnih.govnih.gov In this context, stable isotope-labeled internal standards like Estradiol-13C6 are essential. oup.com Their use corrects for variations during sample preparation and analysis, ensuring high accuracy and precision in the quantification of the unlabeled drug. researchgate.net For instance, a study on bisphenol A in Sprague Dawley rats utilized ¹³C₆-E2 as an internal standard for the LC/MS/MS analysis of estradiol levels in serum. oup.com

The primary pharmacokinetic parameters calculated from the concentration-time data include the maximum concentration (Cmax), time to reach maximum concentration (Tmax), area under the curve (AUC), clearance (CL), volume of distribution (Vd), and elimination half-life (t½). europa.eunih.govpan.olsztyn.pl

ParameterDescriptionRelevance in Estradiol Studies
Animal ModelSpecies and strain used (e.g., Sprague-Dawley rat). bienta.netChoice impacts metabolism and distribution due to species-specific physiology. oup.com
Administration RouteMethod of drug delivery (e.g., intravenous, oral). europa.euDetermines bioavailability and first-pass metabolism effects. inchem.org
SamplingCollection of blood and tissues at various time points. bienta.netEnables construction of concentration-time profiles to calculate PK parameters. pan.olsztyn.pl
Analytical MethodTechnique for drug quantification (e.g., LC-MS/MS). nih.govUse of this compound as an internal standard ensures accurate measurement. oup.com
Calculated ParametersAUC, Cmax, t½, Clearance, Volume of Distribution. europa.euQuantify the absorption, distribution, and elimination kinetics of estradiol. oup.com

Analysis of Estradiol and Metabolite Distribution in Non-Human Tissues and Fluids

Following administration, estradiol distributes throughout the body, with concentrations varying significantly among different tissues and fluids. oup.cominchem.org Studies in non-human models, such as rats, have been crucial for mapping this distribution. After intravenous administration in ovariectomized rats, estradiol concentrations have been measured in plasma, uterus, and pituitary tissues. oup.com Research shows that tissue concentrations of estradiol are often higher than those in plasma. inchem.org

The use of isotopically labeled estradiol is particularly advantageous for these distribution and metabolism studies. nih.govnih.gov It allows researchers to distinguish the administered (exogenous) hormone from the naturally present (endogenous) hormone and to trace the formation and location of various metabolites. nih.govresearchgate.net Key metabolites of estradiol include estrone (B1671321) and estriol (B74026), as well as conjugated forms like glucuronides and sulfates, which are primarily formed in the liver. fao.orgdrugbank.com

In rat models, the liver shows a high concentration of estradiol, especially after oral administration, indicating significant first-pass metabolism. inchem.org Other tissues where estradiol distribution is prominent include the kidney, brain, and adipose tissue. oup.comfrontiersin.orginchem.org For example, a study using a chemical delivery system for estradiol (E2-CDS) in rats showed sustained levels of its oxidized metabolite in the brain, demonstrating brain-targeted delivery. nih.gov In cattle, studies with radiolabeled estradiol have identified estradiol-17α and estrone as major metabolites in muscle, fat, kidney, and liver. fao.org

Tissue/FluidAnimal ModelKey FindingsReference
PlasmaRatServes as the primary fluid for measuring concentration-time curves. oup.com oup.com
LiverRat, CattleHigh concentration of estradiol and its metabolites, indicating a primary site of metabolism. inchem.orgfao.org inchem.orgfao.org
Uterus & PituitaryRatHigh uptake due to estrogen receptor content, influencing elimination kinetics. oup.com oup.com
BrainRatEstradiol crosses the blood-brain barrier; targeted delivery systems can achieve sustained brain levels. nih.gov nih.gov
Adipose TissueRodentsFunctions as a site for estrogen storage and synthesis. frontiersin.org frontiersin.org
KidneyRat, CattleSite of accumulation of estradiol and its metabolites, involved in excretion. inchem.orgfao.org inchem.orgfao.org

Investigation of Metabolic Clearance Rates in Non-Human Systems

Metabolic clearance rate (MCR) is a pharmacokinetic parameter that quantifies the volume of blood or plasma completely cleared of a drug per unit of time. It is crucial for understanding how efficiently the body eliminates a substance like estradiol. Investigations into the MCR of estradiol have been conducted in various species.

Studies using constant infusion of radiolabeled estradiol have been employed to measure MCR. nih.govnih.gov In rats, a physiologically based pharmacokinetic (PBPK) model was developed to describe estradiol's uptake, distribution, and clearance. oup.com This model estimated an intrinsic hepatic clearance of 1.0 L/h and an extrahepatic clearance of 0.1 L/h in intact female rats. oup.com In male rats, the intrinsic clearance was higher at 3.0 L/h. oup.com Another study in ovariectomized rats reported a total clearance of 154 mL/min per kg bw after intragastric administration. inchem.org

These studies reveal that clearance is influenced by factors such as sex, route of administration, and the extent of plasma protein binding. oup.cominchem.org For instance, the extensive first-pass metabolism after oral administration leads to a lower bioavailability compared to intravenous injection. inchem.org The use of stable isotope-labeled tracers like this compound is critical in these studies to accurately measure the clearance of the administered drug without interference from endogenous hormones. nih.govnih.gov

Development and Pharmacokinetic Evaluation of Estradiol-Releasing Systems in Animal Models

To achieve sustained and controlled hormone levels for therapeutic or research purposes, various estradiol-releasing systems have been developed and evaluated in animal models. nih.gov These systems aim to improve reliability and reproducibility in preclinical studies by maintaining steady-state plasma concentrations. nih.govresearchgate.net

Examples of such systems evaluated in non-human models include:

Slow-Releasing Implants: Subcutaneous implants, such as matrix pellets and reservoir implants, have been compared in mice for their ability to release estradiol over 60 days. nih.govresearchgate.net Reservoir implants were found to provide a more controlled release with less interindividual variability compared to matrix pellets. nih.govresearchgate.net These are often used in studies of estrogen-dependent cancers, like MCF-7 xenografts in mice. nih.govcancer.gov

Intravaginal Rings (IVRs): Novel IVRs made of ethylene-vinyl acetate (B1210297), designed to release both estradiol and progesterone, were tested in ovariectomized sheep. darebioscience.com The study demonstrated sustained release of both hormones over a 28-day period, and the delivery system was well-tolerated. darebioscience.com

In Situ Gelling Systems: For topical applications, an ion-activated in situ gel-forming eye drop for estradiol delivery has been developed. plos.org In vitro tests showed that the formulation formed a gel when mixed with simulated tear fluid and released 80% of the drug over 8 hours, suggesting its potential for further investigation in animal models for preventing age-related cataracts. plos.org

In all these evaluations, pharmacokinetic analysis is essential to confirm that the delivery system achieves the desired release kinetics and resulting plasma concentrations. The use of highly sensitive analytical methods, supported by internal standards like this compound, is fundamental to the successful pharmacokinetic characterization of these advanced delivery systems.

Estradiol 13c6 in Molecular and Cellular Research

Estrogen Receptor Binding Affinity Investigations (using labeled ligands)

Investigations into the binding affinity of ligands to estrogen receptors (ERs) are fundamental to understanding the potency and mechanism of action of estrogenic compounds. These studies typically involve the use of a labeled ligand that can be easily detected and quantified.

Traditionally, radiolabeled estrogens, such as [³H]-17β-estradiol, have been the gold standard in saturation and competitive binding assays to determine the dissociation constant (Kd) and binding affinity of various compounds for ERα and ERβ. iu.edu These assays measure the displacement of the radioligand from the receptor by a test compound, allowing for the calculation of its relative binding affinity. biorxiv.org For instance, studies have used [³H]-17β-estradiol to determine the binding affinities of different ERα isoforms, revealing that full-length ER66 and the truncated ER46 isoform both bind estradiol (B170435) with high affinity, while the ER36 isoform does not show specific binding. iu.edu

With the advancement of analytical technologies, stable isotope dilution analysis coupled with mass spectrometry has become a powerful alternative for quantifying hormone-receptor interactions. In this context, Estradiol-13C6 serves as an ideal internal standard. psu.edunih.govnih.gov Its chemical and physical properties are nearly identical to unlabeled estradiol, ensuring it behaves similarly during sample preparation and analysis, yet its increased mass allows it to be distinguished by a mass spectrometer. medchemexpress.eu

In a modern approach to binding affinity studies, cell or tissue extracts containing ERs can be incubated with unlabeled estradiol. After separating the receptor-bound estradiol from the free fraction, the amount of bound estradiol can be accurately quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). By adding a known amount of this compound to the sample, precise quantification of the receptor-bound endogenous estradiol is possible, overcoming the matrix effects and extraction inefficiencies that can affect other methods. This stable isotope dilution method offers high sensitivity and specificity, allowing for the measurement of estrogen levels in the picogram per milliliter range. researchgate.net

Table 1: Comparison of Ligand Binding Affinities for Estrogen Receptor Alpha (ERα) Isoforms This table presents data from a study using [³H]-17β-estradiol to highlight the differential binding characteristics of various estrogenic compounds to different ERα isoforms. While this compound is used for quantification, this data illustrates the type of research findings it helps to validate.

CompoundRelative Binding Affinity (RBA) for ER66 (%)Relative Binding Affinity (RBA) for ER46 (%)
17β-Estradiol100100
PPT (ERα agonist)133.335.7
Raloxifene114.3100
ICI 182,780 (Fulvestrant)66.728.6
Tamoxifen14.314.3
Genistein28.628.6
Data adapted from studies on differential ligand binding affinities of human estrogen receptor-α isoforms. iu.edu

Studies on Cellular Uptake and Efflux Mechanisms

Understanding how estradiol enters and exits cells is crucial for comprehending its biological activity. The use of labeled compounds is essential for tracing these movements across the cell membrane. This compound, in conjunction with mass spectrometry, provides a robust method for quantifying these dynamic processes.

Studies investigating the cellular uptake of steroids have demonstrated that various cell types can accumulate free steroid hormones to concentrations significantly higher than the surrounding medium. plos.org The mechanism of uptake can be both passive, driven by the lipophilicity of the steroid, and active, involving transport proteins. plos.org

To study cellular uptake, cells are incubated with estradiol for varying time points. The experiment is then stopped, and the cells are washed to remove any unbound steroid from the surface. A known quantity of this compound is added as an internal standard before the cells are lysed and the intracellular contents are extracted. plos.org Using LC-MS/MS, the ratio of unlabeled estradiol to this compound allows for the precise determination of the amount of estradiol that has entered the cells. This methodology has revealed that the uptake of steroids can be remarkably rapid, with half-maximal cellular concentrations being reached within minutes for some steroids. plos.org

Similarly, efflux studies can be performed by first "loading" the cells with estradiol and then transferring them to a steroid-free medium. At different time intervals, both the cells and the medium are collected and analyzed. The appearance of estradiol in the medium over time, quantified against the this compound internal standard, provides a measure of the efflux rate. These studies are critical for understanding how cells regulate their intracellular estrogen concentrations and how this might be affected by drug transporters or other cellular factors. For instance, 17β-estradiol has been shown to promote cholesterol efflux from vascular smooth muscle cells by upregulating the expression of ATP-binding cassette (ABC) transporters like ABCA1 and ABCG1. nih.gov While this study focused on cholesterol, similar principles apply to the study of estradiol efflux itself.

Table 2: Research Findings on Steroid Cellular Uptake Dynamics This table summarizes findings on the rapid uptake of various steroids in prostate cancer (LNCaP) cells, quantified using LC-MS/MS with stable isotope-labeled internal standards. This methodology is directly applicable to studies using this compound.

SteroidCell LineTime to Half-Maximal Uptake (t½)Key Finding
PregnenoloneLNCaP4.1 minutesRapid passive accumulation observed.
ProgesteroneLNCaP0.91 minutesFaster uptake compared to pregnenolone.
DHEALNCaP0.43 minutesDemonstrates structure-specific uptake rates.
Androstenedione (AD)LNCaP0.16 minutesVery rapid uptake, highlighting passive, lipophilicity-driven accumulation.
Data derived from studies on the cellular uptake of steroids. plos.org

Investigation of Influence on Intracellular Signaling Pathways (mechanistic studies)

Estradiol exerts its effects by modulating a wide array of intracellular signaling pathways, leading to changes in gene expression and cellular function. These actions can be broadly categorized as genomic, involving the nuclear estrogen receptors and modulation of gene transcription, and non-genomic, which are rapid effects initiated at the cell membrane. scirp.orgnih.gov Mechanistic studies aiming to unravel these complex networks benefit from techniques that can provide a global view of cellular changes, such as proteomics and metabolomics, where accurate quantification is paramount.

Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is a powerful proteomic technique used to investigate changes in protein abundance in response to a stimulus. In this method, two populations of cells are grown in media containing either normal ("light") or heavy isotope-labeled ("heavy") amino acids (e.g., ¹³C₆-arginine). One population is treated with estradiol, while the other serves as a control. The cell populations are then mixed, and the proteins are analyzed by mass spectrometry. The ratio of heavy to light peptides provides a precise quantification of the change in protein expression. scirp.orgacs.org

Such studies have revealed that estradiol treatment in ER-positive breast cancer cells (MCF-7) leads to significant changes in the expression of proteins involved in cell proliferation, transcription, and apoptosis. scirp.orgacs.org For example, a SILAC-based study identified over 200 proteins that were differentially expressed after estradiol treatment, highlighting the regulation of processes like cell division and invasion in an ER-dependent manner. scirp.org These proteomic approaches provide a systems-level view of the proteins and pathways that mediate estradiol's effects.

Metabolomic studies, which analyze the global profile of small-molecule metabolites, also provide insight into estradiol's influence on cellular processes. By treating cells with estradiol and using mass spectrometry to analyze the resulting changes in the metabolome, researchers can identify pathways affected by the hormone. For example, metabolomic analysis has shown that estrogen can alter the pentose (B10789219) phosphate (B84403) pathway in endometrial cells, which in turn promotes cell proliferation. frontiersin.org In these studies, this compound can be used as an internal standard to ensure accurate measurement of estradiol and its metabolites, linking specific concentrations to observed metabolic shifts. researchgate.net

Table 3: Proteins Regulated by 17-β-Estradiol in MCF-7 Breast Cancer Cells (SILAC Data) This table presents a selection of proteins identified in a SILAC proteomics study as being regulated by estradiol, illustrating its impact on various cellular functions.

ProteinCellular ProcessEffect of Estradiol Treatment
FK506-binding protein 4Protein Folding/TraffickingUp-regulated
EndoplasminProtein Folding, ER Stress ResponseUp-regulated
Actin-related protein 3Actin Polymerization, Cell MotilityUp-regulated
Valosin-containing proteinProtein Degradation, ApoptosisUp-regulated
Phosphatidylethanolamine-binding protein 1Inhibitor of MAPK signalingDown-regulated
Data from proteomic studies on estrogen signaling in breast cancer cells. scirp.org

Advanced Analytical Approaches and Future Directions in Estradiol 13c6 Research

Integration with Multi-Omics Technologies (e.g., Proteomics and Metabolomics)

Multi-omics is an integrated approach where different "omic" data sets, such as genomics, proteomics (the study of proteins), and metabolomics (the study of metabolites), are combined to provide a comprehensive understanding of a biological system. frontlinegenomics.com The integration of these diverse data types can reveal complex interactions and patterns that are often missed when analyzing each omics level in isolation. mdpi.com

In this context, the accurate measurement of steroid hormones like estradiol (B170435) is a crucial component of the metabolome. Estradiol-13C6 is fundamental to achieving the high-quality quantitative data required for meaningful multi-omics analysis. By using SIL internal standards like this compound in liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers can obtain precise measurements of endogenous estradiol levels. nih.gov This accuracy is paramount when correlating hormone concentrations with proteomic data to understand how hormonal fluctuations influence protein expression, signaling pathways, and cellular functions. frontiersin.orgseer.bio

For instance, a multi-omics study might investigate the link between elevated estradiol levels and disease pathology, such as in certain cancers or metabolic disorders like diabetes. seer.bionih.gov By combining highly accurate estradiol measurements (via this compound) with large-scale proteomic and metabolomic profiling, researchers can identify specific proteins and metabolic pathways that are dysregulated in response to hormonal changes. frontiersin.org This integrated approach helps to build comprehensive models of disease, linking the endocrine system to cellular and systemic responses, and uncovering potential biomarkers and therapeutic targets. seer.biowaters.com

Automation and High-Throughput Method Development for Steroid Analysis

The demand for steroid analysis in large-scale clinical research and epidemiological studies has driven the development of automated and high-throughput methods. researchgate.net While traditional immunoassays can be automated, they often lack the specificity required for low-concentration steroid analysis, leading to potential inaccuracies from cross-reactivity with metabolites. nih.govnih.gov Consequently, LC-MS/MS has become the preferred platform, and its adaptation to high-throughput workflows relies heavily on automation and the use of reliable internal standards like this compound.

Modern analytical laboratories employ various automation strategies to increase sample throughput:

Automated Online Sample Preparation: Systems like Thermo Scientific's TurboFlow™ technology automate the process of sample extraction and cleanup, directly injecting a processed sample into the LC-MS/MS system. thermofisher.com This reduces manual sample handling, minimizes human error, and significantly shortens preparation time.

96-Well Plate Formats: Sample preparation, including protein precipitation and solid-phase extraction (SPE), is often performed in a 96-well plate format. acs.org This allows for the simultaneous processing of dozens of samples, making it ideal for large cohort studies.

Ultra-High Performance Liquid Chromatography (UHPLC): The use of UHPLC systems with narrow-bore columns provides faster separation times (often under 10 minutes per sample) and improved chromatographic resolution, further contributing to high-throughput capabilities. nih.govthermofisher.comanapharmbioanalytics.com

In each of these automated steps, this compound is added to every sample at the beginning of the workflow. Because it is chemically identical to the target analyte (estradiol) but has a different mass, it experiences the same extraction inefficiencies and ionization suppression or enhancement in the mass spectrometer. nih.gov By monitoring the ratio of the endogenous analyte to the stable isotope-labeled standard, accurate quantification is achieved regardless of sample-to-sample variations, a critical requirement for robust, high-throughput analysis. acs.orgnih.gov

Analytical ApproachKey TechnologyAdvantage in this compound ResearchSource
Multi-Omics IntegrationLC-MS/MS, Proteomics, MetabolomicsEnables correlation of accurate hormone levels with protein and metabolite data to understand biological systems. frontlinegenomics.comfrontiersin.orgseer.bio
Automated Online SPETurboFlow™ TechnologyReduces manual sample preparation, increasing throughput and reproducibility. thermofisher.com
High-Throughput SPE96-well plate formatAllows for simultaneous processing of numerous samples for large-scale studies. acs.org
Rapid ChromatographyUHPLC SystemsDecreases analytical run time per sample, enhancing overall throughput. nih.govthermofisher.com
Surrogate Calibration13C-labeled analoguesOvercomes the lack of a true blank matrix for accurate quantification of endogenous compounds. acs.orguni-tuebingen.de

Innovative Calibration Strategies for Endogenous Compound Quantification

A significant analytical challenge in quantifying endogenous compounds like estradiol is the inability to obtain a true "blank" matrix (e.g., steroid-free human plasma) for creating a standard calibration curve. nih.govuni-tuebingen.de Adding the analyte to the actual matrix to create calibrators is not feasible, as the matrix already contains an unknown amount of the analyte. To overcome this, innovative calibration strategies have been developed that rely on stable isotope-labeled compounds.

One of the most effective methods is surrogate calibration . acs.org In this approach, a stable isotope-labeled version of the analyte, such as this compound, is used not as the internal standard but as the calibrant itself. The procedure generally involves:

Preparing a series of calibration standards by spiking a surrogate matrix (e.g., charcoal-stripped serum or a synthetic matrix) with known concentrations of the SIL analyte (e.g., this compound).

Adding a different internal standard (often a deuterated version like Estradiol-d5) at a constant concentration to all calibrators and unknown samples.

Analyzing the unknown samples, which are also spiked with the same internal standard.

The endogenous estradiol in the unknown sample is quantified against the calibration curve generated from the SIL surrogate (this compound).

This strategy is effective because the SIL calibrant behaves almost identically to the endogenous analyte during extraction and analysis, thus providing a more accurate matrix-matched quantification than external calibration. nih.govuni-tuebingen.de This approach has been successfully used to achieve pg/mL-level quantification of steroids in human plasma with high precision and accuracy. acs.org Another related concept is "in-sample calibration," where the endogenous analyte itself serves as the internal standard and the SIL analyte is spiked in at varying concentrations to build the calibration curve directly within the sample. sfu.ca

Challenges and Emerging Opportunities in this compound Research

Despite significant advances, research involving this compound and the quantification of low-level estradiol faces ongoing challenges and exciting new opportunities.

Challenges:

Measuring Low Concentrations: A primary challenge is the accurate and precise measurement of the very low physiological concentrations of estradiol, especially in men, postmenopausal women, and children, where levels can be below 5 pg/mL. nih.govresearchgate.net At these low levels, even highly sensitive LC-MS/MS methods can struggle with limits of quantification and analytical variability. researchgate.net

Method Standardization: There remains a lack of standardization across different laboratories and methods for estradiol measurement. This can lead to inter-laboratory discrepancies, making it difficult to compare results from different studies. nih.govresearchgate.net

Matrix Effects and Interferences: Biological matrices like plasma are incredibly complex. Despite the use of this compound to correct for matrix effects, residual suppression or enhancement of the ion signal can still occur, potentially affecting accuracy. thermofisher.com Furthermore, isomeric metabolites can interfere with the analysis if not chromatographically separated.

Derivatization Consistency: To enhance sensitivity, chemical derivatization is often used. However, some derivatization techniques can be difficult to replicate consistently, leading to variable results. thermofisher.com

Emerging Opportunities:

Expanding Clinical Applications: As analytical methods become more sensitive and robust, there is a growing opportunity to explore the role of low-level estradiol in a wider range of health and disease states, including cardiovascular disease, neurodegenerative disorders, and metabolic syndromes. nih.govnih.gov

Environmental and Food Safety Analysis: The same highly sensitive methods can be applied to environmental monitoring to detect endocrine-disrupting compounds, including natural and synthetic estrogens, in water sources and food products. acs.org

Advancements in Mass Spectrometry: The continuous evolution of mass spectrometry technology, including instruments with higher sensitivity, faster scanning speeds, and improved ion optics, promises to further push the limits of detection for estradiol. nih.gov This will enable more reliable quantification at ultra-trace levels.

Broader Metabolite Profiling: The use of this compound in targeted panels is well-established. An emerging opportunity lies in its integration into broader, untargeted or semi-targeted steroidomics methods to simultaneously quantify estradiol alongside a comprehensive panel of its precursors and metabolites, providing a complete picture of steroidogenic pathways. nih.gov

Q & A

Q. What is the role of Estradiol-13C6 as an internal standard in hormone quantification, and how does it improve analytical accuracy?

this compound is a stable isotope-labeled analog of endogenous estradiol, used to correct for matrix effects, ionization efficiency, and instrument variability in mass spectrometry (LC-MS/MS). By spiking a known concentration into samples prior to extraction, researchers can normalize recovery rates and quantify endogenous estradiol via isotope dilution . Methodological validation requires comparing the signal ratio of this compound to unlabeled estradiol across calibration standards and quality controls to confirm linearity (R² > 0.99) and precision (%CV < 15%) .

Q. How should researchers prepare and store this compound solutions to ensure stability in long-term experiments?

Stock solutions should be prepared in methanol or acetonitrile to minimize degradation, stored at -20°C in amber glass vials to prevent photodegradation, and validated for stability over time using periodic LC-MS/MS reanalysis. Working solutions diluted in mobile phase should be prepared fresh daily to avoid solvent evaporation or contamination .

Q. What analytical techniques are critical for validating the purity and isotopic enrichment of this compound?

High-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) should confirm isotopic enrichment (≥99% 13C6) and rule out unlabeled impurities. Cross-referencing with certificates of analysis (CoA) from suppliers and participating in interlaboratory comparisons ensures batch-to-batch consistency .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound recovery rates across different biological matrices (e.g., plasma vs. tissue)?

Discrepancies often arise from matrix-specific interferences (e.g., phospholipids in plasma, lipids in tissue). To address this:

  • Perform matrix-matched calibrations using analyte-free matrices.
  • Compare recovery rates (%) using standard addition methods.
  • Optimize solid-phase extraction (SPE) protocols (e.g., C18 vs. HLB cartridges) to improve selectivity . Systematic error analysis (e.g., Grubbs’ test for outliers) and method blank comparisons can isolate contamination sources .

Q. What statistical approaches are recommended for cross-study comparisons of this compound-based estradiol measurements?

Use meta-analytical frameworks to harmonize

  • Apply Bland-Altman plots to assess interstudy bias.
  • Adjust for covariates (e.g., extraction efficiency, ionization suppression) using multivariate regression.
  • Validate cross-platform reproducibility (e.g., QTRAP®6500 vs. Orbitrap systems) via Passing-Bablok regression . Transparent reporting of instrument parameters (e.g., collision energy, dwell time) is critical for replication .

Q. How can researchers optimize LC-MS/MS parameters for this compound to minimize interference from structurally similar metabolites (e.g., estrone-13C6)?

  • Perform chromatographic separation using a biphenyl column (e.g., 2.6 µm, 100 Å) with gradient elution (0.1% formic acid in water/acetonitrile).
  • Use multiple reaction monitoring (MRM) transitions specific to this compound (e.g., m/z 275.2 → 145.1) and confirm absence of cross-talk via matrix blank analysis.
  • Validate specificity by spiking metabolites into control matrices and confirming no signal overlap .

Methodological and Experimental Design Considerations

Q. What steps ensure ethical and reproducible use of this compound in human biomonitoring studies?

  • Document protocols for handling and disposal in accordance with institutional review boards (IRBs) and EPA guidelines.
  • Include method blanks and double-blinded replicates to detect contamination or analyst bias.
  • Archive raw data (e.g., .raw MS files) and processing parameters (e.g., integration thresholds) in FAIR-compliant repositories .

Q. How should researchers design experiments to assess this compound stability under varying pH and temperature conditions?

  • Use a factorial design (e.g., pH 2–9, 4–37°C) with repeated measures over time (0–72 hours).
  • Quantify degradation via LC-MS/MS peak area ratios (this compound: internal standard) and model kinetics using first-order decay equations.
  • Report degradation thresholds (e.g., >10% loss) to define acceptable handling conditions .

Data Interpretation and Contradiction Analysis

Q. How can researchers address discrepancies between this compound-based results and immunoassay measurements of estradiol?

Immunoassays are prone to cross-reactivity with metabolites (e.g., estrone), while LC-MS/MS with this compound offers higher specificity. To reconcile differences:

  • Perform correlation analysis using Passing-Bablok regression.
  • Validate immunoassay antibodies for cross-reactivity via competitive binding assays.
  • Report both methods’ limits of quantification (LOQ) and matrix effects in peer-reviewed appendices .

Q. What frameworks support hypothesis-driven research using this compound in endocrine disruption studies?

Apply the PICO framework:

  • Population/Problem : Target tissue (e.g., breast cancer cells).
  • Intervention : this compound as a tracer for endogenous estradiol uptake.
  • Comparison : Untreated vs. estrogen receptor antagonist-treated groups.
  • Outcome : Quantify intracellular estradiol via LC-MS/MS .
    Pilot studies should power sample sizes using Cohen’s d effect size calculations from prior variance data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.